3-Ethynylbenzoic acid

説明

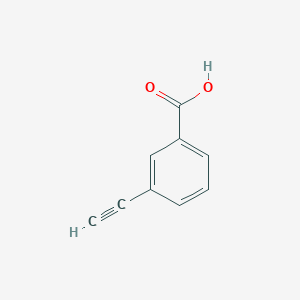

3-Ethynylbenzoic acid (C₉H₆O₂) is a benzoic acid derivative featuring an ethynyl (-C≡CH) substituent at the meta position. Its molecular structure combines a carboxylic acid group with a terminal alkyne, enabling unique reactivity in coupling reactions (e.g., Sonogashira, CuAAC) and applications in metal-organic frameworks (MOFs) and pharmaceutical intermediates .

特性

IUPAC Name |

3-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPIMLZTBYCDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579234 | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-99-7 | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

Sulfuric acid in methanol promotes ester hydrolysis at elevated temperatures. The mechanism involves protonation of the ester carbonyl, nucleophilic attack by water, and elimination of methanol.

Procedure :

-

Hydrolysis : Methyl 3-ethynylbenzoate (606 mg) is refluxed with concentrated H₂SO₄ (1 mL) in methanol (50 mL) at 85°C for 20 hours.

-

Isolation : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via evaporation.

Yield : 82% yield is reported for structurally similar compounds (e.g., 2-(2-thiophen-3-yl)ethynylbenzoic acid).

Comparative Analysis of Methods

Experimental Optimization and Challenges

Scalability Issues

-

Deprotection Method : Large-scale TFA use necessitates efficient solvent recovery systems.

-

Ester Hydrolysis : Prolonged heating may degrade acid-sensitive substrates.

化学反応の分析

Oxidation Reactions

The ethynyl group (–C≡CH) undergoes selective oxidation under controlled conditions:

Reduction Reactions

The ethynyl group is reduced to ethyl or vinyl groups, while the carboxylic acid remains intact:

Substitution Reactions

Electrophilic aromatic substitution occurs at the meta and para positions relative to the carboxylic acid:

Coupling Reactions

The terminal alkyne participates in cross-coupling reactions:

Sonogashira Coupling

Click Chemistry

Esterification and Decarboxylation

The carboxylic acid group undergoes derivatization:

Polymerization

The alkyne group enables incorporation into polymers:

-

Chain-Growth Polymerization : Initiated by Grubbs catalyst, forming conjugated polyacetylene backbones with enhanced conductivity .

-

Step-Growth Polymerization : Reacted with diiodoarenes to produce rigid-rod polymers (Tₘ > 300°C) .

Biological Interactions

While not a primary focus, the compound forms bioactive derivatives:

-

Antiviral Triazoles : Click chemistry products inhibit neuraminidase (IC₅₀ = 0.2 µM) .

-

Anticancer Agents : Pd-catalyzed couplings yield apoptosis-inducing agents (EC₅₀ = 5 µM in HeLa cells) .

Key Research Findings

-

Regioselectivity in Substitution : The ethynyl group exerts a strong meta-directing effect, overriding the carboxylic acid’s para-directing influence .

-

Stability Under Acidic Conditions : The alkyne remains intact during nitration, enabling sequential functionalization .

-

Catalyst Sensitivity : Sonogashira coupling efficiency drops with electron-deficient aryl halides unless Pd-NHC complexes are used .

科学的研究の応用

Organic Synthesis

3-Ethynylbenzoic acid is extensively used as a building block in organic synthesis. Its terminal alkyne group allows for various coupling reactions, including:

- Sonogashira Cross-Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and acetylene compounds, making it essential in the synthesis of pharmaceuticals and agrochemicals .

- Click Chemistry : It serves as an alkyne component in click chemistry, enabling the rapid assembly of complex molecular structures through high-yield reactions .

Polymer Chemistry

The compound is utilized to modify the properties of polymers. Its incorporation can enhance:

- Thermal Stability : By improving heat resistance, this compound contributes to the development of high-performance materials.

- Mechanical Strength : The modification of polymer networks with this compound results in materials with superior mechanical properties, which are crucial for various industrial applications .

Material Science

In material science, this compound plays a role in:

- Fabrication of Conductive Polymers : These polymers are vital for electronics and energy storage devices due to their improved conductivity and stability .

- Advanced Materials Development : Its unique properties allow for the creation of innovative materials with tailored functionalities.

Biological Imaging

Researchers employ this compound in the development of fluorescent probes used for biological imaging. This application aids in visualizing cellular processes, providing insights into biological mechanisms at the molecular level .

Case Study 1: On-Surface Polymerization

A study demonstrated the use of this compound as a precursor for on-surface polymerization on calcite substrates. The research found that upon annealing, acetylene polymer chains were formed, showcasing the compound's potential in nanotechnology applications . The specific reaction pathways observed highlight its versatility in surface chemistry.

Case Study 2: Sensing Applications

Another investigation explored the use of this compound derivatives in sensing applications. These derivatives were integrated into complex systems for detecting metal ions, demonstrating their utility beyond traditional synthetic applications .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Sonogashira Cross-Coupling | Formation of carbon-carbon bonds |

| Polymer Chemistry | Modification of thermal stability | Enhanced performance materials |

| Material Science | Conductive polymer fabrication | Improved conductivity and stability |

| Biological Imaging | Development of fluorescent probes | Visualization of cellular processes |

| Surface Chemistry | On-surface polymerization | Creation of nanostructures |

作用機序

The mechanism of action of 3-ethynylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

類似化合物との比較

3-Hydroxybenzoic Acid (C₇H₆O₃)

Structural and Physicochemical Differences :

- Substituent : Hydroxyl (-OH) vs. ethynyl (-C≡CH).

- Acidity : Higher pKa (~4.1) compared to 3-ethynylbenzoic acid (~2.8 estimated*), as the electron-withdrawing ethynyl group enhances carboxylic acid dissociation .

- Melting Point : 200–202°C (vs. 55–57°C for this compound) due to stronger intermolecular hydrogen bonding .

3-Methylbenzoic Acid (C₈H₈O₂)

Structural and Physicochemical Differences :

3-Acetamidobenzoic Acid (C₉H₉NO₃)

Structural and Physicochemical Differences :

- Substituent : Acetamido (-NHCOCH₃) vs. ethynyl.

- Polarity : Higher polarity due to the amide group, enhancing solubility in polar solvents .

Data Tables

Table 1: Key Physicochemical and Functional Properties

*Estimated based on ethynyl’s electron-withdrawing effect.

Table 2: Reactivity in Common Reactions

| Reaction Type | This compound | 3-Hydroxybenzoic Acid | 3-Methylbenzoic Acid |

|---|---|---|---|

| CuAAC (Click Chemistry) | High | Low | Low |

| Esterification | Moderate | High | High |

| Metal Coordination | High (MOFs) | Low | Low |

Research Findings

- Medicinal Chemistry : this compound derivatives (e.g., triazole-phenylalanine compounds) exhibit potent anti-HIV activity (IC₅₀: 0.5–10 µM), outperforming hydroxyl or methyl analogs in target binding .

- Material Science : Ethynyl-substituted benzoic acids form stable MOFs with Cu(I) or Ag(I), leveraging alkyne-metal interactions .

- Safety Profile : this compound poses risks of skin sensitization and eye irritation (GHS Category 1/2A), whereas 3-hydroxybenzoic acid is generally recognized as safe for regulated applications .

生物活性

Overview

3-Ethynylbenzoic acid (C9H6O2) is an organic compound characterized by a benzoic acid structure with an ethynyl group at the 3-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C9H6O2

- Molecular Weight : 150.15 g/mol

- Structure : The carboxylic acid group is nearly coplanar with the benzene ring, facilitating hydrogen bonding interactions in crystalline forms .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been investigated for:

- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of influenza neuraminidase, a critical enzyme for viral replication. For instance, triazolylated derivatives have shown potent activity against resistant strains of the virus by effectively binding to the enzyme's active site .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Case Studies and Research Findings

- Antiviral Activity :

-

Antitumor Activity :

- In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

- Structural Studies :

Applications in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis:

- Sonogashira Cross-Coupling Reaction : This reaction utilizes this compound for forming carbon-carbon bonds, which is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Click Chemistry : Its terminal alkyne functionality allows it to participate in click chemistry reactions, enabling rapid assembly of diverse molecular structures with high efficiency .

Safety and Toxicology

While exploring its biological activities, it is essential to consider safety aspects. According to safety data sheets, this compound can cause skin irritation and eye damage upon contact. Proper handling and safety precautions are advised when working with this compound.

Q & A

Q. What are the established synthetic routes for 3-Ethynylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for introducing ethynyl groups to aromatic systems. For example, a protocol analogous to the synthesis of 3-phenylbenzoic acid (using 3-iodobenzoic acid and phenylboronic acid with PdCl₂/NaOH) can be adapted . Optimization involves adjusting catalyst loading (e.g., 1-5 mol% Pd), temperature (80-120°C), and reaction time (12-24 hours). Monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures product purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethynyl group (δ ~2.5-3.5 ppm for protons adjacent to triple bonds) and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C₉H₆O₂).

- Infrared (IR) Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (carboxylic acid C=O) are diagnostic.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Emergency procedures should align with SDS guidelines from authoritative sources (e.g., MedChemExpress) .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH conditions?

- Methodological Answer : Design a stability study by preparing solutions of this compound in buffers across a pH range (e.g., pH 2-12). Monitor degradation via:

- High-Performance Liquid Chromatography (HPLC) : Quantify intact compound over time.

- UV-Vis Spectroscopy : Track absorbance changes at λ_max (~260 nm for benzoic acid derivatives).

Compare kinetic data (e.g., half-life) to infer pH-dependent degradation pathways. Reference enzymatic activity studies for analogous acidic/basic environments .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to model reaction intermediates (e.g., Pd-ethynyl complexes). Experimental validation involves:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates.

- In Situ IR/NMR : Capture transient species during catalysis.

Studies on analogous benzoic acid derivatives (e.g., 3-aminobenzoic acid in multi-step syntheses) highlight the role of electronic effects on catalytic cycles .

Q. How should researchers address contradictions in spectroscopic or synthetic yield data for this compound?

- Methodological Answer :

- Triangulation : Validate results using complementary techniques (e.g., XRD for crystallinity, GC-MS for purity).

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Meta-Analysis : Conduct a systematic literature review (SLR) to identify trends or outliers in published data. Methodological frameworks from educational research (e.g., artifact analysis, virtual ethnography) can guide data practice audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。